molecular formula C13H16O B15146933 Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- CAS No. 260443-67-2

Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]-

Cat. No.: B15146933
CAS No.: 260443-67-2
M. Wt: 188.26 g/mol
InChI Key: CVQDSKFYLXCKKU-UHFFFAOYSA-N
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Description

Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- is an organic compound with the molecular formula C13H16O. It is a derivative of benzene, where a [(3-cyclopenten-1-ylmethoxy)methyl] group is attached to the benzene ring. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactive cyclopentene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- typically involves the reaction of benzyl chloride with 3-cyclopenten-1-ylmethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or chromatography to isolate the compound from reaction mixtures.

Types of Reactions:

    Oxidation: Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- can undergo oxidation reactions, particularly at the cyclopentene moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst, which can convert the cyclopentene ring to a cyclopentane ring.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as nitro groups or halogens can be introduced using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, halogens, Lewis acid catalysts.

Major Products Formed:

    Oxidation: Cyclopentenone derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Nitrobenzene, halobenzene derivatives.

Scientific Research Applications

Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- involves its interaction with various molecular targets. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, while the cyclopentene moiety can undergo reactions with nucleophilic or electrophilic sites in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • Benzene, [(3-cyclopenten-1-ylmethoxy)ethyl]-
  • Benzene, [(3-cyclopenten-1-ylmethoxy)propyl]-
  • Benzene, [(3-cyclopenten-1-ylmethoxy)butyl]-

Comparison: Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- is unique due to the specific length and structure of its side chain. Compared to its analogs with longer side chains, it may exhibit different reactivity and interaction profiles. The presence of the cyclopentene ring also adds to its distinct chemical behavior, making it a valuable compound for various applications.

Properties

CAS No.

260443-67-2

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

cyclopent-3-en-1-ylmethoxymethylbenzene

InChI

InChI=1S/C13H16O/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-13/h1-7,13H,8-11H2

InChI Key

CVQDSKFYLXCKKU-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1COCC2=CC=CC=C2

Origin of Product

United States

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